2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-butyl substituent at the dihydrothienopyrimidine core and an acetamide group linked to a 3-chloro-4-methoxyphenyl moiety. The thienopyrimidine scaffold is pharmacologically significant due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . Synthetic routes for analogous compounds often involve condensation of thiophene precursors with pyrimidine intermediates under controlled conditions, as seen in related methodologies .
Properties
CAS No. |
1252878-82-2 |
|---|---|
Molecular Formula |
C19H20ClN3O4S |
Molecular Weight |
421.9 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-4-8-22-18(25)17-14(7-9-28-17)23(19(22)26)11-16(24)21-12-5-6-15(27-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
InChI Key |
YBJAGZNIJLXTRQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves a multi-step process. It may start with the preparation of the thienopyrimidine core by reacting thiophene-2-carboxylic acid with suitable reagents to form the dioxo-dihydrothienopyrimidine intermediate. This is followed by the introduction of the butyl group through alkylation reactions. The final step often involves the acylation of the chloro-methoxyphenylamine with the thienopyrimidine intermediate under specific conditions.
Industrial production methods: : Industrially, the compound could be synthesized using similar steps as in laboratory settings but on a larger scale, employing continuous flow reactors and optimized reaction conditions to increase yield and purity. The key challenges often lie in the purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of reactions it undergoes: : The compound primarily undergoes substitution reactions due to the presence of reactive functional groups. Oxidation and reduction reactions can also occur, depending on the chemical environment.
Common reagents and conditions used in these reactions: : Common reagents include alkylating agents, acylating agents, and bases such as sodium hydride or potassium carbonate. Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major products formed from these reactions: : Major products include various substituted derivatives of the thienopyrimidine core, which can be further modified for specific applications.
Scientific Research Applications
This compound has significant potential in diverse fields:
Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, providing a base for studying structure-activity relationships.
Biology: : Its structural properties make it a candidate for enzyme inhibition studies and receptor binding assays, aiding in the discovery of new drugs.
Medicine: : The compound's biological activity suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents, subject to further pharmacological studies.
Industry: : In the industrial context, it may be used in the development of new materials with specific chemical properties for electronics or other advanced technologies.
Mechanism of Action
The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of biological pathways involved in disease processes. Detailed mechanistic studies are necessary to elucidate these pathways fully.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Differences in Pharmacological and Physicochemical Properties
Bioactivity: The target compound exhibits cytotoxicity (IC₅₀ >5 µM) in preliminary assays, likely due to its thienopyrimidine core’s ability to intercalate DNA or inhibit kinases . In contrast, oxadiazole-containing analogs (e.g., Compound 1) show antiproliferative activity via mechanisms involving reactive oxygen species (ROS) modulation .
Target Selectivity : The chloro-methoxy substitution on the phenyl ring may confer selectivity toward specific kinase isoforms, whereas nitro or fluorine substituents (e.g., in Compound 1 or Compound 51) could alter electron distribution and binding kinetics .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of functional groups such as butyl and chloro-methoxy phenyl moieties enhances its pharmacological profile.
Structural Features
The compound's structure is characterized by:
- Thieno[3,2-d]pyrimidine core : This fused ring system is known for its diverse biological activities.
- Butyl group : Enhances lipophilicity.
- Chloro and methoxy substitutions : These groups may influence the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. Notable activities include:
Anticancer Properties
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit various cancer cell lines. For instance:
- Case Study : A derivative similar to the compound demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests potential for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Studies : The compound exhibited activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL.
Enzyme Inhibition
The biological activity may also be attributed to enzyme inhibition:
- Target Enzymes : Research indicates that compounds with similar structures can inhibit enzymes such as protein kinases and transglutaminases, which play crucial roles in cellular signaling and apoptosis.
Pharmacokinetic Properties
The lipophilicity introduced by the butyl group potentially enhances the compound's absorption and distribution characteristics. Preliminary studies suggest favorable pharmacokinetic profiles, including:
- Absorption : High permeability across biological membranes.
- Metabolism : Potential pathways include oxidation and conjugation, which can affect bioavailability.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity | References |
|---|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution on thiophene | Antimicrobial | |
| 6-Chlorothieno[3,2-d]pyrimidine | Chlorine substitution | Anticancer | |
| 4-Aminothieno[3,2-d]pyrimidine | Amino group addition | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
